

Reconstituting Jak-IN-5 from powder for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Jak-IN-5*

Cat. No.: *B8103325*

[Get Quote](#)

Application Notes and Protocols for Jak-IN-5 A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-5 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is integral to cellular processes such as immunity, cell division, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory conditions and cancers. **Jak-IN-5**, identified as compound example 283 in patent US20170121327A1, serves as a valuable tool for researchers studying the physiological and pathological roles of JAK signaling. These application notes provide detailed protocols for the reconstitution of **Jak-IN-5** from powder and its application in key in vitro and in vivo experiments.

Chemical Properties and Solubility

A thorough understanding of the physicochemical properties of **Jak-IN-5** is essential for its effective use in experimental settings.

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₂₇ H ₃₁ FN ₆ O |
| Molecular Weight | 474.57 g/mol |
| CAS Number | 2096999-92-5 |
| Appearance | Crystalline solid |
| Solubility | |
| DMSO | 5 mg/mL (Requires sonication)[1] |
| Water | 0.5 mg/mL (Requires sonication and warming to 60°C)[1] |

Note: Due to its hydrophobic nature, **Jak-IN-5** requires specific conditions for complete dissolution. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions to avoid precipitation.

Reconstitution Protocol for In Vitro Experiments

For cellular and enzymatic assays, it is crucial to prepare a high-concentration stock solution of **Jak-IN-5** in an appropriate solvent, which can then be further diluted to the desired working concentrations in aqueous buffers or cell culture media.

Materials:

- **Jak-IN-5** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

Procedure:

- **Weighing the Powder:** Accurately weigh the desired amount of **Jak-IN-5** powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
- **Adding Solvent:** Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a stock concentration of 5 mg/mL.
- **Dissolution:** Vortex the solution vigorously for 1-2 minutes.
- **Sonication:** Place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the solution is clear and free of visible particles. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.
- **Sterilization (Optional):** If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to determine the inhibitory activity of **Jak-IN-5** against specific JAK isoforms in a cell-free system.

Objective: To determine the IC₅₀ values of **Jak-IN-5** for JAK1, JAK2, JAK3, and TYK2.

Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP

- Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide)
- **Jak-IN-5** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (or similar)
- 384-well white plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare Reagents:
 - Dilute the recombinant JAK enzymes to their optimal concentration in kinase buffer.
 - Prepare a serial dilution of **Jak-IN-5** in DMSO, and then further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
 - Prepare a solution of ATP and substrate peptide in kinase buffer.
- Assay Setup:
 - Add 2.5 µL of the diluted **Jak-IN-5** or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.
 - Add 2.5 µL of the diluted JAK enzyme to each well.
 - Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
- Initiate Kinase Reaction:
 - Add 5 µL of the ATP/substrate peptide solution to each well to start the reaction.
 - Incubate the plate at 30°C for 60 minutes.
- Detect Kinase Activity:

- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Read the luminescence on a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **Jak-IN-5** relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Phospho-STAT Assay

This protocol measures the ability of **Jak-IN-5** to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Objective: To assess the functional inhibition of the JAK-STAT pathway by **Jak-IN-5** in cells.

Materials:

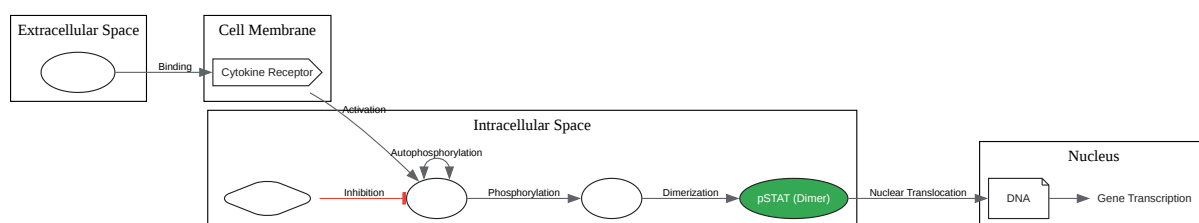
- Cell line expressing the target JAK-STAT pathway (e.g., TF-1 cells, PBMCs)
- Cell culture medium
- Cytokine for stimulation (e.g., IL-2, IL-6, IFN-γ)
- **Jak-IN-5** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 90% methanol in PBS)
- Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT3, anti-pSTAT5)
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Seed the cells in a 96-well plate at an appropriate density and starve them of serum or growth factors for 4-6 hours.
 - Pre-treat the cells with a serial dilution of **Jak-IN-5** or vehicle control for 1-2 hours.
- Cytokine Stimulation:
 - Stimulate the cells with the appropriate cytokine at its EC₈₀ concentration for 15-30 minutes at 37°C.
- Cell Fixation and Permeabilization:
 - Fix the cells by adding fixation buffer and incubating for 10-15 minutes at room temperature.
 - Wash the cells with PBS.
 - Permeabilize the cells by adding ice-cold permeabilization buffer and incubating for 30 minutes on ice.
- Staining and Flow Cytometry:
 - Wash the cells with PBS containing 1% BSA.
 - Stain the cells with the fluorochrome-conjugated anti-phospho-STAT antibody for 30-60 minutes at room temperature in the dark.
 - Wash the cells and resuspend them in PBS.
 - Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the phospho-STAT signal.
- Data Analysis:

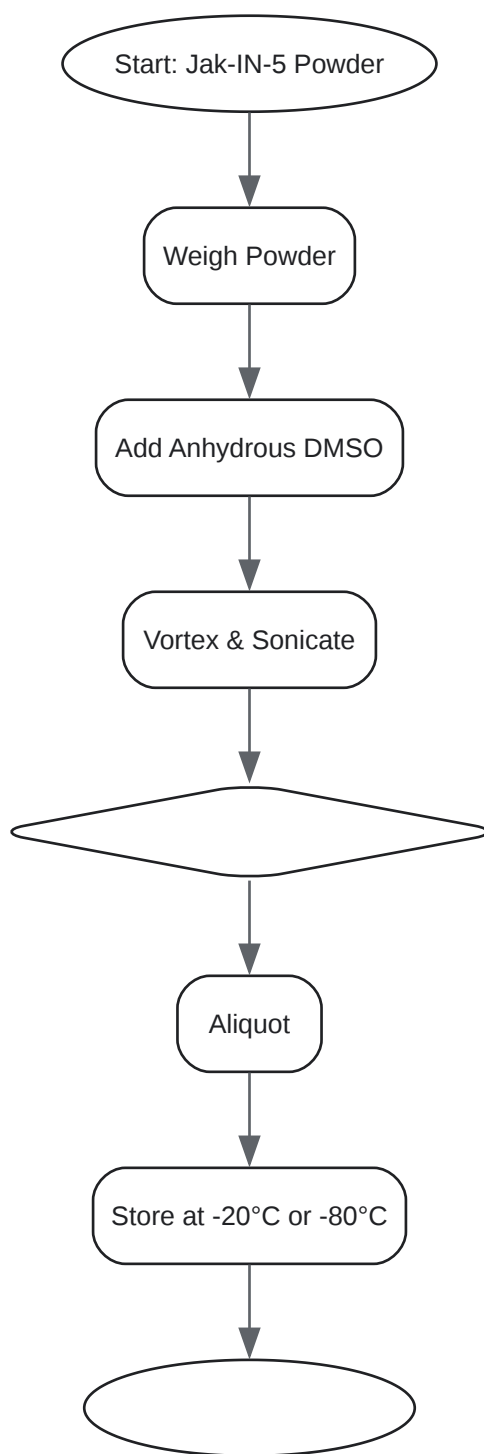
- Calculate the percentage of inhibition of STAT phosphorylation for each concentration of **Jak-IN-5** relative to the cytokine-stimulated vehicle control.
- Determine the IC₅₀ value as described for the in vitro kinase assay.

Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: The JAK-STAT signaling pathway and the inhibitory action of **Jak-IN-5**.



[Click to download full resolution via product page](#)

Caption: Workflow for reconstituting **Jak-IN-5** from powder.

In Vivo Administration Protocol (Oral Gavage)

This protocol provides a general guideline for the preparation and administration of **Jak-IN-5** to mice via oral gavage.

Materials:

- **Jak-IN-5** powder
- Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
- Mortar and pestle or homogenizer
- Balance
- Sterile water
- Oral gavage needles
- Syringes

Procedure:

- Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously until a uniform suspension is formed.
- Formulation Preparation:
 - Calculate the required amount of **Jak-IN-5** based on the desired dose and the body weight of the animals.
 - Triturate the **Jak-IN-5** powder in a mortar with a small amount of the vehicle to form a smooth paste.
 - Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration and a homogenous suspension.
 - Alternatively, use a homogenizer for a more uniform suspension.

- Administration:
 - Gently vortex the formulation before each administration to ensure a uniform suspension.
 - Administer the **Jak-IN-5** suspension to the mice using a proper-sized oral gavage needle attached to a syringe. The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
- Post-Administration Monitoring:
 - Monitor the animals for any adverse effects after administration.

Disclaimer: This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization based on specific experimental conditions and cell types. Always refer to the relevant safety data sheets (SDS) and follow good laboratory practices when handling chemical reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. adooq.com [adooq.com]
- To cite this document: BenchChem. [Reconstituting Jak-IN-5 from powder for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103325#reconstituting-jak-in-5-from-powder-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com